molecular formula C10H10N2O3S B12113344 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione

4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione

Cat. No.: B12113344
M. Wt: 238.27 g/mol
InChI Key: CHDRKXLGYLONOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione is a complex organic compound that features a nitrosophenylamino group attached to a dihydrothiophene-1,1-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione typically involves the reaction of nitrosophenylamine with a dihydrothiophene-1,1-dione derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, catalysts, and sometimes reducing agents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness. The process may also include purification steps such as crystallization or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to various proteins and enzymes, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylamino derivatives: These compounds share a similar nitrophenylamino group but differ in their core structures.

    Thiophene derivatives: Compounds with a thiophene core but different substituents.

Uniqueness

4-(Nitrosophenylamino)-4,5-dihydrothiophene-1,1-dione is unique due to its combination of a nitrosophenylamino group with a dihydrothiophene-1,1-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylnitrous amide

InChI

InChI=1S/C10H10N2O3S/c13-11-12(9-4-2-1-3-5-9)10-6-7-16(14,15)8-10/h1-7,10H,8H2

InChI Key

CHDRKXLGYLONOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.